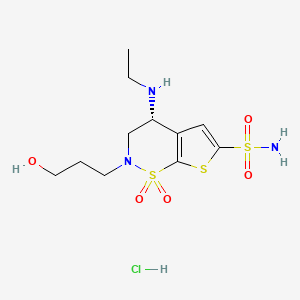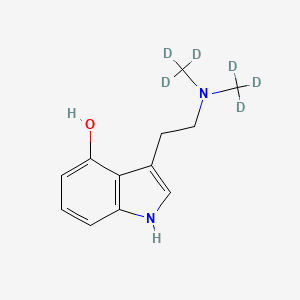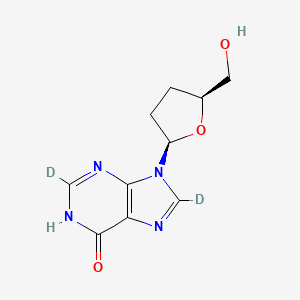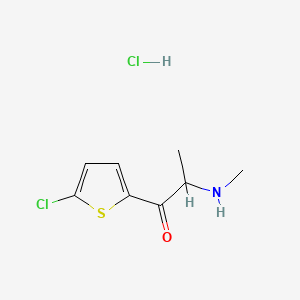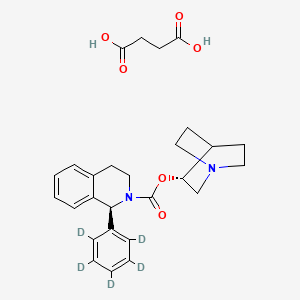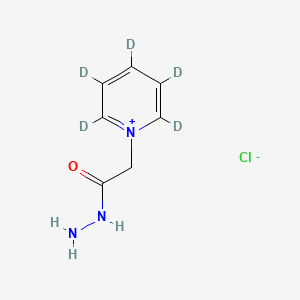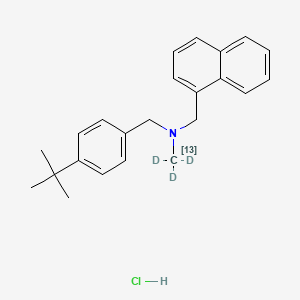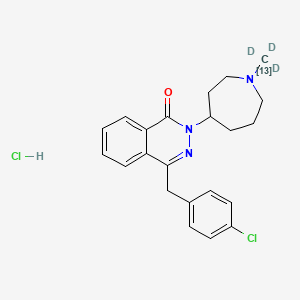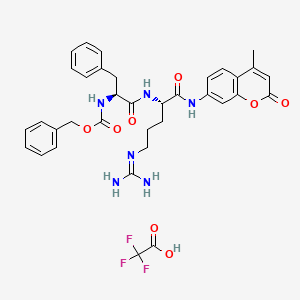
N-CBZ-Phe-Arg-AMC (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CBZ-Phe-Arg-AMC (TFA) involves several steps:
Protection of Amino Groups: The amino groups of phenylalanine and arginine are protected using carbobenzoxy (CBZ) groups.
Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Attachment of AMC: The 7-amido-4-methylcoumarin (AMC) moiety is attached to the peptide using standard peptide coupling techniques.
Deprotection and Purification: The CBZ protecting groups are removed under acidic conditions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of N-CBZ-Phe-Arg-AMC (TFA) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale peptide synthesizers and automated purification systems are employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-CBZ-Phe-Arg-AMC (TFA) primarily undergoes hydrolysis reactions catalyzed by cathepsin enzymes. These reactions result in the cleavage of the peptide bond, releasing the AMC moiety, which exhibits fluorescence.
Common Reagents and Conditions
Enzymes: Cathepsin B, L, S, and other lysosomal cathepsins.
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers at physiological pH.
Conditions: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of N-CBZ-Phe-Arg-AMC (TFA) is the fluorescent AMC moiety, which can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
N-CBZ-Phe-Arg-AMC (TFA) is widely used in scientific research for the following applications:
Biochemical Assays: It serves as a substrate for cathepsin enzymes, allowing researchers to measure enzyme activity and kinetics.
Drug Discovery: Used in high-throughput screening assays to identify potential inhibitors of cathepsin enzymes, which are targets for therapeutic intervention in diseases such as cancer and osteoporosis.
Cell Biology: Employed in studies of lysosomal function and protein degradation pathways.
Medical Research: Utilized in the investigation of diseases involving dysregulated protease activity, such as neurodegenerative disorders and cardiovascular diseases .
Mechanism of Action
N-CBZ-Phe-Arg-AMC (TFA) functions as a substrate for cathepsin enzymes. Upon enzymatic cleavage, the AMC moiety is released, resulting in a fluorescent signal. This fluorescence can be measured to determine the activity of the cathepsin enzymes. The molecular targets are the active sites of the cathepsin enzymes, and the pathway involves the hydrolysis of the peptide bond between phenylalanine and arginine .
Comparison with Similar Compounds
Similar Compounds
N-CBZ-Phe-Arg-AMC: The non-trifluoroacetate form, used similarly as a cathepsin substrate.
N-CBZ-Leu-Arg-AMC: Another peptide substrate with leucine instead of phenylalanine, used for different specificity in enzyme assays.
N-CBZ-Phe-Arg-pNA: A substrate with para-nitroaniline (pNA) instead of AMC, used for colorimetric detection of enzyme activity.
Uniqueness
N-CBZ-Phe-Arg-AMC (TFA) is unique due to its high specificity for cathepsin enzymes and the use of the AMC moiety, which provides a strong fluorescent signal upon cleavage. This makes it highly suitable for sensitive and quantitative assays in biochemical research .
Properties
Molecular Formula |
C35H37F3N6O8 |
|---|---|
Molecular Weight |
726.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H36N6O6.C2HF3O2/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;3-2(4,5)1(6)7/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);(H,6,7)/t26-,27-;/m0./s1 |
InChI Key |
AVPSADNFAQBJBZ-WMXJXTQLSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B10823164.png)
![7-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823166.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B10823167.png)
